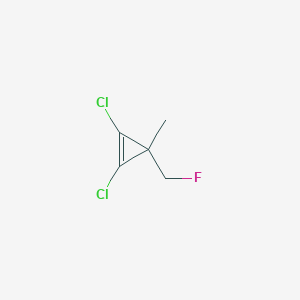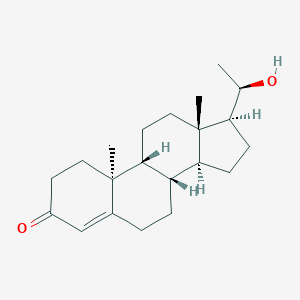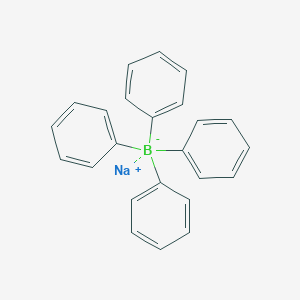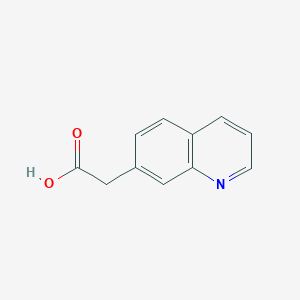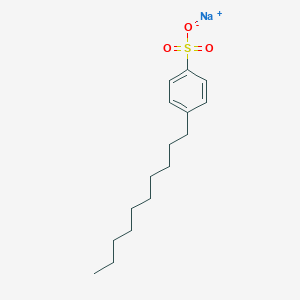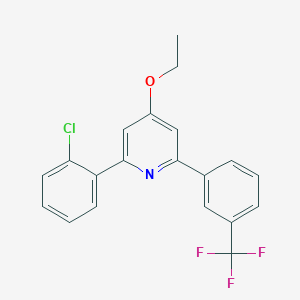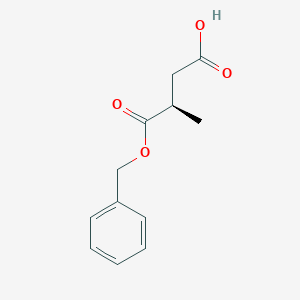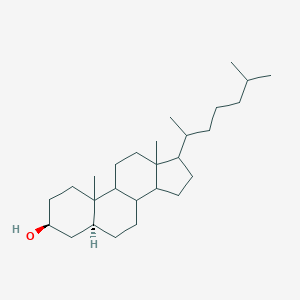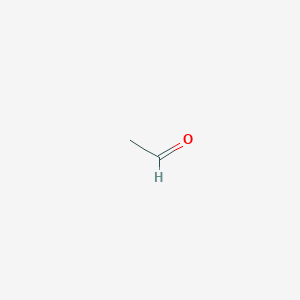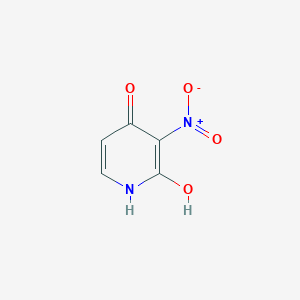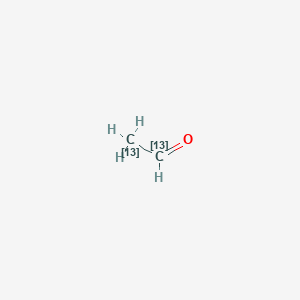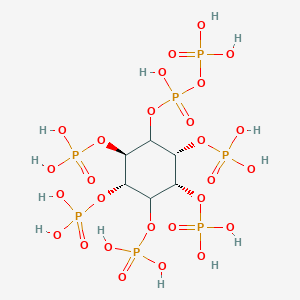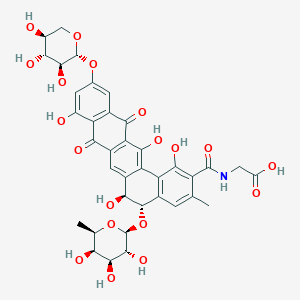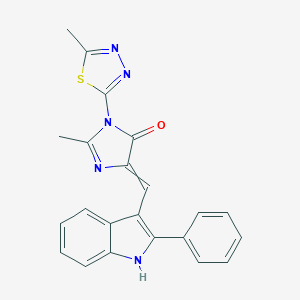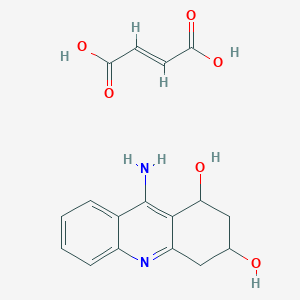
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "Tetrahydroaminoacridine" or "THA," and it has been found to have several biochemical and physiological effects.
作用机制
THA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THA can increase the levels of acetylcholine in the brain, which can improve cognitive function. THA has also been found to have antioxidant properties, which can help to protect neurons from oxidative damage.
生化和生理效应
THA has several biochemical and physiological effects, including cholinesterase inhibitory activity, antioxidant activity, and neuroprotective properties. It has been found to improve cognitive function in patients with Alzheimer's disease and may have potential applications in the treatment of Parkinson's disease.
实验室实验的优点和局限性
THA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, THA also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for research on THA, including its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of THA and to evaluate its safety and efficacy in clinical trials. Additionally, research is needed to identify potential side effects and drug interactions associated with THA.
合成方法
The synthesis of THA can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Another method involves the reduction of acridine to 1,2,3,4-tetrahydroacridine, which is then treated with ammonia to produce THA.
科学研究应用
THA has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. It has been found to have cholinesterase inhibitory activity, which can help to improve cognitive function in patients with Alzheimer's disease. THA has also been found to have antioxidant and neuroprotective properties, which may be useful in the treatment of Parkinson's disease.
属性
CAS 编号 |
144526-55-6 |
|---|---|
产品名称 |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
分子式 |
C13H14N2O2.C4H4O4 |
分子量 |
346.3 g/mol |
IUPAC 名称 |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
手性 SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
同义词 |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



